4-anilino-1-benzyl-N-[2-(diaminomethylideneamino)ethyl]piperidine-4-carboxamide
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Overview
Description
Preparation Methods
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Compound 46 undergoes various types of chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Compound 46 has a wide range of scientific research applications, including:
Mechanism of Action
Compound 46 exerts its effects by binding to the neuropeptide FF1 receptor, thereby blocking the receptor’s activity . This antagonistic action can modulate various physiological processes, including pain perception and stress response . The molecular targets and pathways involved include the inhibition of neuropeptide FF1 receptor signaling, which can affect downstream pathways related to neurotransmitter release and receptor activation .
Comparison with Similar Compounds
Compound 46 can be compared with other similar compounds, such as:
Compound 47: Another neuropeptide FF1 receptor antagonist with a slightly different chemical structure.
Compound 48: A neuropeptide FF2 receptor antagonist with higher binding affinity for opioid receptors.
The uniqueness of compound 46 lies in its selective antagonism of the neuropeptide FF1 receptor and its low affinity for opioid receptors, making it a valuable tool for studying the specific functions of neuropeptide FF1 receptors without significant interference from opioid receptor activity .
Properties
Molecular Formula |
C22H30N6O |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
4-anilino-1-benzyl-N-[2-(diaminomethylideneamino)ethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C22H30N6O/c23-21(24)26-14-13-25-20(29)22(27-19-9-5-2-6-10-19)11-15-28(16-12-22)17-18-7-3-1-4-8-18/h1-10,27H,11-17H2,(H,25,29)(H4,23,24,26) |
InChI Key |
SCPYAGLHLAAYFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C(=O)NCCN=C(N)N)NC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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